molecular formula C20H25N3O4S B2488272 N-benzyl-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1251609-14-9

N-benzyl-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2488272
CAS No.: 1251609-14-9
M. Wt: 403.5
InChI Key: IXMMPVDTCVYTGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a synthetic small molecule of interest in medicinal chemistry and early-stage drug discovery. Its structure, featuring a sulfonyl-linked 4-methylpiperidine and a 2-oxo-dihydropyridine scaffold, suggests potential as a building block or intermediate for developing novel therapeutic agents. Researchers can explore its application in high-throughput screening campaigns to identify new bioactive compounds. The molecular architecture of this compound, which includes a peptidomimetic acetamide bond, may lend itself to targeting enzyme active sites or protein-protein interactions. While its specific mechanism of action is not yet defined, related indolizinyl and acetamide derivatives have documented activity as antifungal agents, indicating a potential research pathway in infectious disease studies . This reagent is provided exclusively to facilitate the advancement of scientific knowledge in fields such as biochemistry, cell biology, and pharmacology.

Properties

IUPAC Name

N-benzyl-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-16-9-12-23(13-10-16)28(26,27)18-8-5-11-22(20(18)25)15-19(24)21-14-17-6-3-2-4-7-17/h2-8,11,16H,9-10,12-15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMMPVDTCVYTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-benzyl-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonyl group: This step often involves sulfonation reactions using reagents like sulfonyl chlorides.

    Attachment of the benzyl group: This can be done through nucleophilic substitution reactions.

    Formation of the pyridine ring: This step may involve cyclization reactions using suitable precursors.

    Final coupling: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide and sulfonyl groups are key sites for hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Reference
Acid-Catalyzed Hydrolysis 6M HCl, reflux (110°C, 12–16 hrs)Benzylamine derivative + 3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridine-1-acetic acid
Base-Catalyzed Hydrolysis 2M NaOH, 80°C, 8 hrsSodium salt of acetic acid derivative + 4-methylpiperidine sulfonamide

The dihydropyridinone ring remains stable under mild hydrolysis but may undergo ring-opening in strongly acidic media (e.g., concentrated H<sub>2</sub>SO<sub>4</sub>).

Reduction Reactions

The dihydropyridinone ring and sulfonyl group are susceptible to selective reduction:

Reagent Conditions Outcome Reference
NaBH<sub>4</sub> EtOH, 25°C, 4 hrsPartial reduction of the dihydropyridinone carbonyl to a secondary alcohol
LiAlH<sub>4</sub> THF, 0°C → 25°C, 2 hrsFull reduction of the acetamide to a primary amine and sulfonyl to thioether

Catalytic hydrogenation (H<sub>2</sub>, Pd/C) selectively removes the benzyl group, yielding 2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide.

Oxidation Reactions

Controlled oxidation modifies the dihydropyridinone ring and methylpiperidine group:

Reagent Conditions Outcome Reference
KMnO<sub>4</sub> H<sub>2</sub>O, 60°C, 6 hrsOxidation of the dihydropyridinone ring to pyridine-2,3-dione
CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> Acetone, 25°C, 3 hrsOxidation of the 4-methylpiperidine group to a carboxylic acid derivative

Nucleophilic Substitution

The sulfonyl group facilitates nucleophilic displacement reactions:

Nucleophile Conditions Product Reference
Ammonia (NH<sub>3</sub>) DMF, 100°C, 24 hrsReplacement of sulfonyl group with NH<sub>2</sub>, forming a primary amine
Thiophenol (PhSH) Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, 25°C, 12 hrsSulfur-for-sulfur substitution, yielding thioether-linked analog

Cyclization and Ring-Opening

The dihydropyridinone ring participates in cycloaddition and ring-modification reactions:

Reagent Conditions Outcome Reference
POCl<sub>3</sub> Reflux, 6 hrsConversion of the lactam ring to a chloropyridine derivative
Grignard Reagents THF, −78°C → 25°C, 8 hrsRing-opening via nucleophilic attack at the carbonyl, forming a diol

Photochemical and Thermal Stability

The compound degrades under UV light (λ = 254 nm) or prolonged heating (>150°C):

Condition Degradation Pathway Reference
UV Exposure (48 hrs) Cleavage of the sulfonyl group, forming a disulfide byproduct
Heating (160°C, 2 hrs) Dehydration of the dihydropyridinone ring to a pyridine derivative

Stereochemical Transformations

The 4-methylpiperidine moiety undergoes epimerization under basic conditions (pH > 10), altering the compound’s stereochemical profile .

Key Insights:

  • Reactivity Hierarchy : Sulfonyl group > acetamide > dihydropyridinone ring > benzyl group.

  • Synthetic Utility : The compound serves as a versatile intermediate for generating analogs via hydrolysis, reduction, or substitution .

  • Stability Considerations : Degrades under UV light or high temperatures, necessitating inert storage conditions.

Scientific Research Applications

N-benzyl-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with other acetamide derivatives bearing sulfonamide-linked piperidine or heterocyclic cores. Below is a comparative analysis based on molecular features and inferred properties:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituent on Acetamide Nitrogen Heterocyclic Core Key Structural Differences Potential Applications
N-benzyl-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide (Target) Likely CₙHₘN₃O₄S⁴ Benzyl (C₆H₅CH₂) 2-oxo-1,2-dihydropyridin-1-yl Central pyridinone core with sulfonamide-piperidine substitution. Kinase inhibition, protease modulation (hypothesized)
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide C₂₁H₂₄N₄O₅S₂ 4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl 1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl Benzisothiazolone core with sulfone and sulfonamide groups. Increased rigidity and polarity. Anti-inflammatory, enzyme inhibition (e.g., carbonic anhydrase)
N-(4-methoxyphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide C₂₀H₂₅N₃O₅S 4-methoxyphenyl 2-oxo-1,2-dihydropyridin-1-yl Methoxy group on phenyl enhances polarity vs. benzyl. Reduced lipophilicity. High-throughput screening candidate for CNS targets

Key Findings :

In contrast, the benzisothiazolone core in ’s compound introduces rigidity, which may improve selectivity but reduce adaptability . The benzisothiazolone’s sulfone group () adds strong electron-withdrawing effects, altering electronic distribution compared to the pyridinone’s ketone .

Substituent Effects :

  • Benzyl vs. Methoxyphenyl : The benzyl group (target compound) increases lipophilicity (predicted logP ~2.5), favoring blood-brain barrier penetration. The 4-methoxyphenyl group () introduces polarity (logP ~1.8), likely enhancing aqueous solubility .
  • Sulfonamide-Piperidine Linkage : All three compounds retain this motif, critical for hydrogen bonding with target proteins (e.g., ATP-binding pockets in kinases). The 4-methylpiperidine moiety balances basicity and steric bulk, optimizing pharmacokinetics .

Pharmacological Implications: The target compound’s benzyl group may favor CNS or intracellular targets due to higher lipophilicity, whereas ’s methoxyphenyl derivative could be better suited for peripheral targets with solubility demands.

Biological Activity

N-benzyl-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activity, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C20H25N3O4SC_{20}H_{25}N_{3}O_{4}S, with a molecular weight of 403.5 g/mol. This compound features a complex structure that includes a benzyl group, a piperidine sulfonamide moiety, and a dihydropyridine scaffold.

PropertyValue
Molecular FormulaC20H25N3O4S
Molecular Weight403.5 g/mol
CAS Number1251609-14-9

Antitumor Activity

Research indicates that compounds with similar structural motifs to N-benzyl derivatives often exhibit significant antitumor properties. For instance, studies on related compounds have shown promising results against various cancer cell lines, including Mia PaCa-2 and PANC-1. These findings suggest that the sulfonamide and dihydropyridine components may enhance the cytotoxic effects through specific interactions with cellular targets involved in tumor growth regulation .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. In vitro studies have demonstrated that similar sulfonamide-containing compounds exhibit activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve inhibition of folate synthesis pathways, a common target for sulfonamide antibiotics .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-benzyl derivatives. The introduction of the piperidine moiety appears to enhance binding affinity to target proteins while also improving solubility in biological systems. Variations in the substituents on the benzyl or piperidine rings can significantly affect the compound's potency and selectivity against specific biological targets .

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of N-benzyl derivatives in vitro, revealing that modifications to the piperidine ring led to enhanced cytotoxicity against several cancer cell lines. The most potent derivative exhibited an IC50 value in the low micromolar range, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of related compounds, demonstrating significant activity against Gram-positive and Gram-negative bacteria. The results showed that compounds with similar structural features to N-benzyl derivatives had minimum inhibitory concentrations (MIC) below 20 µg/mL for several tested strains, highlighting their potential as new antimicrobial agents .

Q & A

Q. What are the key steps and challenges in synthesizing N-benzyl-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyridinone core. Key steps include: (i) Sulfonylation of the pyridinone intermediate using 4-methylpiperidine sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane, 0–5°C) . (ii) N-Benzylation of the acetamide moiety via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and controlled heating (60–80°C) . Challenges include avoiding over-sulfonylation and ensuring regioselectivity during benzylation. Purification often requires column chromatography with gradient elution (hexane/ethyl acetate) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :
  • 1H/13C NMR : Focus on the dihydropyridinone proton (δ 5.8–6.2 ppm, multiplet) and sulfonyl group effects on neighboring carbons (δ 40–50 ppm for piperidinyl CH2) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ (calc. ~429.18 g/mol) and fragmentation patterns (e.g., loss of benzyl group at m/z 318) .
  • IR : Validate carbonyl stretches (C=O at ~1680 cm⁻¹) and sulfonyl S=O (asymmetric stretch at ~1350 cm⁻¹) .

Q. What functional groups in this compound are most likely to drive its biological activity?

  • Methodological Answer : The 2-oxo-1,2-dihydropyridin-1-yl moiety and sulfonyl-piperidine group are critical. The dihydropyridinone core may act as a hydrogen-bond donor/acceptor, while the sulfonyl group enhances solubility and target binding via polar interactions . Structure-activity relationship (SAR) studies of analogs suggest that modifying the benzyl substituent alters lipophilicity and bioactivity .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the sulfonylation step while minimizing side products?

  • Methodological Answer :
  • Use a Design of Experiments (DoE) approach to optimize molar ratios (e.g., pyridinone:sulfonyl chloride = 1:1.2) and reaction time (2–4 hr at 0°C) .
  • Monitor side products (e.g., disulfonylated derivatives) via TLC (Rf ~0.3 in 7:3 hexane/EtOAc) and quench excess sulfonyl chloride with ice-cold NaHCO3 .
  • Replace traditional bases (e.g., Et3N) with polymer-supported bases to simplify purification .

Q. How should contradictory bioactivity data (e.g., antimicrobial vs. anti-inflammatory) be resolved for this compound?

  • Methodological Answer :
  • Conduct dose-response assays across multiple cell lines (e.g., HEK293 for cytotoxicity, RAW264.7 for anti-inflammatory activity) to establish IC50 values .
  • Use molecular docking to predict binding affinities for dual targets (e.g., COX-2 vs. bacterial topoisomerase IV) and validate via enzyme inhibition assays .
  • Compare results with structurally similar compounds (e.g., piperidinyl vs. pyrrolidinyl sulfonyl analogs) to isolate substituent effects .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Perform accelerated stability studies in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC (C18 column, 254 nm) over 24–72 hr .
  • Identify degradation products (e.g., hydrolysis of the acetamide bond) using LC-MS/MS and adjust formulation (e.g., enteric coating) to enhance stability .

Q. How can researchers elucidate the compound’s mechanism of action when initial target screens are inconclusive?

  • Methodological Answer :
  • Apply thermal shift assays (TSA) to identify protein targets by monitoring thermal denaturation shifts in cell lysates .
  • Use CRISPR-Cas9 knockout libraries to screen for genes modulating the compound’s efficacy, followed by pathway enrichment analysis .
  • Validate findings with surface plasmon resonance (SPR) to measure direct binding kinetics to candidate targets .

Q. What computational tools are recommended for predicting metabolic pathways and toxicity profiles?

  • Methodological Answer :
  • ADMET Predictor™ or SwissADME : Estimate cytochrome P450 metabolism (e.g., CYP3A4-mediated oxidation) and potential hepatotoxicity .
  • MetaSite : Simulate phase I/II metabolic transformations (e.g., sulfonation at the piperidine group) and compare with in vitro microsomal assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.